molecular formula C22H22N2O3S2 B1258230 2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid

2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid

Cat. No.: B1258230
M. Wt: 426.6 g/mol
InChI Key: YPGILAVWVRBSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid is a complex organic compound with a unique structure that includes a phenylalanine backbone, a thiazole ring, and a mercaptomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the phenylalanine derivative, followed by the introduction of the mercaptomethyl group and the thiazole ring. Common reagents used in these reactions include thionyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-th

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C22H22N2O3S2/c25-20(18(14-28)12-15-4-2-1-3-5-15)24-19(22(26)27)13-16-6-8-17(9-7-16)21-23-10-11-29-21/h1-11,18-19,28H,12-14H2,(H,24,25)(H,26,27)

InChI Key

YPGILAVWVRBSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=C(C=C2)C3=NC=CS3)C(=O)O

Synonyms

N-((2S)-3-mercapto-2-phenylmethylpropionyl)-4-(2-thiazolyl)-L-phenylalanine
Z 13752A
Z-13752-A
Z13752A

Origin of Product

United States

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